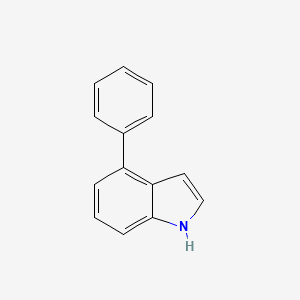

4-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTDIQQSJICLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CNC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315841 | |

| Record name | 4-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35577-92-5 | |

| Record name | 4-Phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35577-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-phenyl-1H-indole synthesis and characterization

4-Phenyl-1H-indole: Synthesis, Characterization, and Therapeutic Utility

Executive Summary

This technical guide details the synthesis, structural characterization, and medicinal utility of 4-phenyl-1H-indole (CAS: 10242-10-1). Unlike the more common 2- or 3-phenyl isomers, the 4-phenyl derivative represents a specialized scaffold in kinase inhibitor discovery, specifically targeting the CK2 (Casein Kinase 2) interface. This guide prioritizes the Suzuki-Miyaura cross-coupling of 4-bromoindole as the industry-standard route due to its regiochemical precision and scalability.

Part 1: Retrosynthetic Analysis & Strategy

The 4-position of the indole ring is electronically deactivated compared to the C3 position and less acidic than the C2 position, making direct C-H arylation difficult to control. Therefore, a metal-catalyzed cross-coupling approach using a pre-functionalized halogenated precursor is the most robust strategy.

Strategic Disconnection:

-

Primary Disconnection: C4–C(Phenyl) bond.

-

Reaction Class: Palladium-catalyzed Suzuki-Miyaura coupling.

-

Starting Materials: 4-Bromoindole (commercially available, stable) and Phenylboronic acid.

Figure 1: Retrosynthetic logic prioritizing the C4-halogenated precursor.

Part 2: Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is optimized for gram-scale synthesis, balancing yield (typically >75%) with purity.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| 4-Bromoindole | 1.0 | Substrate | Limiting reagent. |

| Phenylboronic acid | 1.2 - 1.5 | Coupling Partner | Excess ensures complete conversion. |

| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst | Bidentate ligand prevents Pd deactivation. |

| K₂CO₃ (2M aq.) | 3.0 | Base | Activates the boronic acid. |

| 1,4-Dioxane | Solvent | - | High boiling point, miscible with water. |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

-

Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Ar for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

-

Reagent Addition:

-

Add 4-bromoindole (1.0 equiv) and phenylboronic acid (1.2 equiv) to the reaction flask.

-

Add the catalyst Pd(dppf)Cl₂ (3-5 mol%).

-

Note: Add the catalyst last to minimize exposure to air before the inert seal is re-established.

-

-

Reaction Initiation:

-

Add the degassed 1,4-dioxane (concentration ~0.1 M relative to indole).

-

Add the 2M K₂CO₃ aqueous solution (3.0 equiv).

-

Heat the mixture to 85–90°C under positive Ar pressure.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (4-bromoindole) typically disappears within 4–6 hours.

-

Work-up:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane:EtOAc (95:5 → 80:20).

-

Product: 4-Phenyl-1H-indole elutes as a colorless to pale yellow oil/solid.

-

Part 3: Characterization Data

Validation of the 4-phenyl isomer relies on the specific splitting patterns in the aromatic region, particularly the desymmetrization of the indole benzenoid ring.

Physicochemical Properties

-

Physical State: Colorless crystals or pale solid.

-

Melting Point: 58–60°C.

-

Solubility: Soluble in DMSO, MeOH, CHCl₃; insoluble in water.

Spectroscopic Data (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.96 | br s | 1H | NH (H1) | Broad singlet characteristic of indole NH; exchangeable with D₂O. |

| 7.54 – 7.75 | m | 2H | Phenyl (Ortho) | Deshielded due to conjugation with the indole core. |

| 7.08 – 7.54 | m | 6H | Ar-H Mix | Overlap of Indole H5/H6/H7 and Phenyl Meta/Para protons. |

| 7.04 | dd (J=3, 3 Hz) | 1H | H2 | Typical indole C2-H; couples with NH and H3. |

| 6.64 | dd (J=3, 2.5 Hz) | 1H | H3 | Upfield shift relative to H2; diagnostic of the pyrrole ring. |

Interpretation: The absence of the H4 doublet (normally ~7.6 ppm in unsubstituted indole) and the integration of 9 aromatic protons (excluding NH) confirm the mono-phenyl substitution.

Part 4: Mechanism of Action (Catalytic Cycle)

The Suzuki coupling proceeds through a Pd(0)/Pd(II) cycle. The use of a bidentate ligand (dppf) is crucial for the oxidative addition step involving the electron-rich indole ring.

Figure 2: The Palladium(0) catalytic cycle.[2] The oxidative addition of 4-bromoindole is the rate-determining step.

Part 5: Therapeutic Applications

The 4-phenylindole scaffold is a "privileged structure" in medicinal chemistry, particularly for disrupting protein-protein interactions (PPIs).

-

CK2 Inhibition (CAM187):

-

Target: Protein Kinase CK2 (Casein Kinase 2).

-

Mechanism: Unlike ATP-competitive inhibitors, derivatives like CAM187 (a 4-phenylindole analog) bind to the interface between the CK2α (catalytic) and CK2β (regulatory) subunits.[3][4]

-

Effect: This allosteric modulation prevents the formation of the biologically active tetrameric holoenzyme, offering a high degree of selectivity over other kinases.

-

-

Natural Product Synthesis:

-

The 4-substituted indole motif is a precursor for marine alkaloids such as Dictyodendrin B , which exhibits telomerase inhibitory activity.

-

References

-

Suzuki Coupling Protocol & Yields

-

Characterization (Melting Point & NMR)

-

Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Substituted Indoles." Chemical and Pharmaceutical Bulletin, 29(1), 249-258. Link

-

-

Biological Activity (CK2 Inhibitors)

- General Indole Reactivity: Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer Science & Business Media.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Technical Guide: Infrared Spectroscopy of 4-Phenyl-1H-indole

The following technical guide details the infrared (IR) spectroscopy of 4-phenyl-1H-indole , a fused heterocyclic scaffold increasingly critical in medicinal chemistry (e.g., PD-1/PD-L1 inhibitors, kinase inhibitors).

This guide does not merely list peaks; it deconstructs the vibrational theory required to distinguish the 4-phenyl regioisomer from its 2- and 3-phenyl counterparts—a common challenge in synthetic optimization.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary

The infrared spectrum of 4-phenyl-1H-indole (

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must understand the molecule's distinct vibrational domains.[1] The 4-phenyl-1H-indole molecule consists of two aromatic systems coupled by a single bond.

Conjugation and Symmetry Breaking

-

The Indole Core: A 10

-electron system. The N-H bond is highly polarizable and sensitive to hydrogen bonding. -

The C4-Phenyl Substitution:

-

Steric Strain: The phenyl ring at C4 experiences peri-interactions with the C3-H of the pyrrole ring, potentially forcing the phenyl ring slightly out of planarity. This reduces maximal

- -

Symmetry Reduction: The substitution pattern converts the benzenoid ring of the indole from an ortho-disubstituted system (4 adjacent protons) to a 1,2,3-trisubstituted system (3 adjacent protons). This is the primary spectroscopic differentiator.

-

Experimental Methodology

Reliable spectral data requires rigorous sample preparation to minimize polymorphic effects and hydration artifacts.

Sample Preparation Protocols

| Method | Suitability | Critical Parameters |

| ATR (Attenuated Total Reflectance) | High (Routine ID) | Use a Diamond or ZnSe crystal. Apply high pressure to ensure contact. Note: Peak intensities may differ from transmission modes due to penetration depth dependence ( |

| KBr Pellet | Medium (High Resolution) | Grind 1-2 mg sample with 100 mg dry KBr. Press at 8-10 tons. Warning: Hygroscopic KBr can introduce broad O-H bands at 3400 cm⁻¹ that obscure the N-H stretch. |

| Solution Cell ( | High (H-Bonding Studies) | Use 0.1 mm - 1.0 mm path length CaF₂ cells. Essential for distinguishing free N-H (sharp) from H-bonded N-H (broad). |

Instrument Parameters

-

Resolution: 2 cm⁻¹ (standard) or 0.5 cm⁻¹ (for resolving fingerprint multiplets).

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

-

Apodization: Strong (e.g., Norton-Beer) to reduce side-lobes in sharp aromatic peaks.

Spectral Analysis & Band Assignments

The following table synthesizes experimental expectations based on the structural physics of phenyl-substituted indoles.

Diagnostic Band Assignments

| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Mechanistic Insight |

| 3420 – 3380 | N-H (Pyrrole) | Stretching ( | Free N-H . Sharp band. Appears only in dilute solution or non-interacting matrices. |

| 3300 – 3200 | N-H ... :N | Stretching ( | H-Bonded . Broad, intense band typical in solid-state (ATR/KBr) due to intermolecular dimer/polymer formation. |

| 3060 – 3030 | C-H (Aromatic) | Stretching ( | Multiple weak bands. Overlap of indole and phenyl ring C-H modes.[2][3] |

| 1620 – 1580 | C=C / C-N | Ring Skeletal | Indole Breathing . Enhanced intensity due to conjugation with the C4-phenyl group. |

| 1500 – 1450 | C=C (Phenyl) | Ring Deformation | Characteristic "semicircle" stretch of the monosubstituted phenyl ring. |

| 1350 – 1330 | C-N | Stretching ( | The bond connecting the pyrrole nitrogen to the benzene ring. |

| 780 – 760 | C-H (Indole) | OOP Bending ( | CRITICAL DIAGNOSTIC: Represents 3 adjacent protons (H5, H6, H7) on the indole ring. Distinguishes C4-subst. from C2/C3-subst. |

| 750 & 690 | C-H (Phenyl) | OOP Bending ( | Characteristic doublet for a monosubstituted phenyl ring (5 adjacent protons). |

The "Fingerprint" Differentiator

The most common error in indole synthesis is misidentifying the regioisomer (e.g., obtaining 6-phenyl instead of 4-phenyl). Use the Out-of-Plane (OOP) bending region (900–600 cm⁻¹) to validate the structure:

-

4-Phenylindole: Shows a band for 3 adjacent H (~760-780 cm⁻¹) AND a band for 5 adjacent H (phenyl, ~690/750 cm⁻¹).

-

Unsubstituted Indole: Shows a band for 4 adjacent H (~740-750 cm⁻¹).

-

5- or 6-Phenylindole: Would show 2 adjacent H and isolated H patterns, distinct from the 4-isomer.

Visualization: Spectral Validation Workflow

The following diagram outlines the logical decision tree for validating 4-phenyl-1H-indole using IR spectroscopy, specifically designed to rule out common synthetic impurities or isomers.

Figure 1: Logic flow for the spectroscopic validation of 4-phenyl-1H-indole, prioritizing the exclusion of oxidation byproducts and regioisomers.

Applications in Drug Development[4]

In pharmaceutical research, 4-phenyl-1H-indole serves as a scaffold for:

-

PD-1/PD-L1 Inhibitors: The phenyl ring at C4 provides steric bulk that fills hydrophobic pockets in the PD-L1 dimer interface. IR is used to verify the integrity of the indole N-H, which often participates in critical hydrogen bonds with residues like Tyr56 or Asp122 in the target protein.

-

Kinase Inhibitors: Derivatives are explored for ATP-competitive inhibition. The absence of a carbonyl band (1700 cm⁻¹) is a key quality control check to ensure the indole has not oxidized to oxindole or isatin derivatives during storage.

References

-

PubChem. 1-Phenyl-1H-indole Compound Summary (Spectral Data). National Library of Medicine. [Link]

-

National Institute of Standards and Technology (NIST). Indole Vibrational Frequencies. NIST Chemistry WebBook, SRD 69. [Link]

-

Chen, J., et al. (2024).[4] Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry.[4][5] [Link]

-

Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles. Montclair State University Digital Commons. [Link]

Sources

- 1. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 2. rsc.org [rsc.org]

- 3. ymerdigital.com [ymerdigital.com]

- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]

Technical Guide: Structure-Activity Relationship of 4-Phenyl-1H-Indole Derivatives

This guide focuses on the 4-phenyl-1H-indole scaffold, a specialized pharmacophore distinct from the more common 2- or 3-aryl indoles. Its primary utility lies in targeting Protein-Protein Interactions (PPIs) , specifically as an allosteric inhibitor of Protein Kinase CK2 (Casein Kinase 2) .

Executive Summary

The 4-phenyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to disrupt specific protein-protein interactions (PPIs) that are often considered "undruggable" by conventional ATP-competitive inhibitors. Unlike 2- or 3-substituted indoles, which are readily accessible and often target G-protein coupled receptors (GPCRs), the 4-phenyl substitution creates a unique three-dimensional geometry. This geometry is critical for occupying the hydrophobic pocket of the CK2α subunit , thereby preventing its association with the regulatory CK2β subunit. This guide details the synthetic routes, SAR logic, and validation protocols for developing these derivatives as potent anticancer agents.[1]

Chemical Space & Therapeutic Rationale

The "Privileged" 4-Position

The indole nucleus is planar. Substitutions at C2 and C3 extend this planarity or create linear vectors. However, a phenyl group at C4 introduces a steric bulk perpendicular to the indole N-H vector, creating a "twisted" biaryl system due to peri-interactions with C3-H.

-

Primary Target: Casein Kinase 2 (CK2) .[2]

-

Mechanism of Action: Allosteric inhibition. The molecule binds to the CK2α interface, sterically blocking the recruitment of the CK2β regulatory subunit. This prevents the formation of the fully active CK2 holoenzyme tetramer (

), a critical driver in various cancers (e.g., glioblastoma, prostate cancer). -

Lead Compound Reference: CAM187 (a 4-phenylindole-3-carboxylic acid derivative).[3]

Synthetic Accessibility

Accessing the C4 position is synthetically more demanding than C2/C3.[4] The most robust method is Suzuki-Miyaura Cross-Coupling starting from 4-haloindoles.

Protocol: Palladium-Catalyzed C4-Arylation

Objective: Synthesis of 4-phenyl-1H-indole from 4-bromoindole.

Reagents:

-

Substrate: 4-Bromo-1H-indole (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction flask with 4-bromoindole, phenylboronic acid, and base. Suspend in solvent. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

-

Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography. 4-phenylindole typically elutes earlier than the starting bromoindole due to lost H-bond acidity or increased lipophilicity.

Visualization: Synthesis Workflow

Structure-Activity Relationship (SAR)

The SAR of 4-phenyl-1H-indole derivatives is governed by the requirement to fit into the hydrophobic cleft of CK2α while presenting polar groups to the solvent interface.

SAR Summary Table

| Position | Modification | Effect on CK2 Inhibitory Activity | Mechanistic Rationale |

| C4 (Phenyl) | Unsubstituted Phenyl | High | Essential hydrophobic anchor. Fits into the hydrophobic pocket of CK2α (Trp/Phe rich region). |

| C4 (Phenyl) | p-OMe / p-Cl | Moderate/High | p-Cl increases lipophilicity (improved binding). p-OMe can introduce steric clash if the pocket is tight. |

| C3 | Carboxylic Acid (-COOH) | Critical | Forms salt bridges with Lysine residues (e.g., Lys75) on the protein surface. Mimics the phosphate of ATP or substrate. |

| C3 | Methyl / Alkyl | Low | Loss of electrostatic interaction reduces potency significantly. |

| N1 (Indole NH) | Methylation (N-Me) | Decreased | Loss of H-bond donor capability. The NH often H-bonds with backbone carbonyls in the hinge region or nearby water networks. |

| C5/C6 | Halogens (F, Cl) | Variable | Can tune pKa of the indole NH and adjust metabolic stability, but often tolerated if small. |

Visualization: SAR Logic Map

Mechanism of Action: Allosteric CK2 Inhibition

Unlike ATP-competitive inhibitors (e.g., Silmitasertib/CX-4945) which bind to the active site, 4-phenyl-1H-indoles (like CAM187) exploit a unique pocket.

-

Binding Site: The interface between the catalytic CK2α subunit and the regulatory CK2β subunit.[2][5]

-

Effect: The inhibitor stabilizes a conformation of CK2α that is incompatible with CK2β binding.

-

Result: The CK2 holoenzyme (

) fails to assemble. Since the holoenzyme is required for the phosphorylation of specific survival factors (e.g., NF-κB, Akt), the cancer cell undergoes apoptosis.

Visualization: Signaling Pathway Blockade

[5]

Validation Protocols

To ensure scientific integrity (E-E-A-T), the following assays are required to validate the activity of synthesized derivatives.

A. CK2α/CK2β Interaction Assay (Pull-Down)

-

Purpose: Confirm disruption of the protein-protein interaction.

-

Method:

-

Immobilize GST-tagged CK2β on glutathione sepharose beads.

-

Incubate with purified CK2α in the presence of the test compound (10–100 µM).

-

Wash beads and elute.

-

Readout: Western blot for CK2α. A decrease in CK2α band intensity indicates successful inhibition of the interaction.

-

B. Kinase Activity Assay (Counter-Screen)

-

Purpose: Prove the compound is not ATP-competitive (specificity check).

-

Method:

-

Perform a standard kinase assay using a specific peptide substrate (e.g., RRRADDSDDDDD).

-

Measure phosphorylation in the presence of high ATP concentrations.

-

Result: 4-phenylindoles should show no inhibition of the isolated CK2α catalytic activity against the peptide substrate, as they only block the holoenzyme formation or substrate recognition dependent on the beta subunit.

-

References

-

Structure-Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Synthetic Studies on Biologically Active Indole-Containing Compounds (Suzuki Coupling). Source: University of Pittsburgh / D-Scholarship URL:[Link]

-

Directed C–H Functionalization of Indoles (Alternative Synthesis). Source: ACS Publications / Journal of Organic Chemistry URL:[Link]

-

Discovery of 4-phenyl-1H-indazole derivatives (Structural Analogs). Source: PubMed URL:[6][7][Link]

Sources

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Hydrophobic Back Pocket: A Technical Guide to 4-Phenyl-1H-Indole Kinase Inhibitors

Executive Summary

The 4-phenyl-1H-indole scaffold represents a distinct chemical space in kinase inhibitor design, diverging from the more common 3-substituted indole motifs found in compounds like Sunitinib. By vectoring substituents from the C4 position, medicinal chemists can access the hydrophobic back pocket (Region II) or the selectivity pocket adjacent to the gatekeeper residue, areas often inaccessible to C3-substituted analogs. This guide provides a rigorous technical framework for the design, synthesis, and biological validation of 4-phenyl-1H-indole derivatives, with a specific focus on their application in targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and FLT3.

Part 1: Structural Rationale & Binding Mode[1]

The "Privileged" 4-Position

While the indole nitrogen and C3 position typically interact with the hinge region (adenine binding pocket), the C4 position projects substituents into the solvent-accessible front or, more critically, the hydrophobic back pocket depending on the torsion angle of the phenyl ring.

-

Hinge Interaction: The indole NH usually acts as a hydrogen bond donor to the hinge region backbone carbonyls (e.g., Glu/Leu residues).

-

The C4 Vector: A phenyl group at C4 creates a rigid, lipophilic moiety that can displace water molecules from the hydrophobic pocket II. This is thermodynamically favorable (

) due to the entropy gain from water release.

Binding Mode Visualization

The following diagram illustrates the logical interaction map of a Type I 4-phenyl-1H-indole inhibitor within the ATP-binding cleft.

Figure 1: Interaction map of 4-phenyl-1H-indole derivatives within the kinase ATP pocket.

Part 2: Synthetic Pathways[2][3]

The construction of the 4-phenyl-1H-indole core relies heavily on palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and high yields.

Retrosynthetic Analysis

The most reliable route disconnects at the C4-C(phenyl) bond. The starting material of choice is 4-bromoindole . While 4-iodoindole is more reactive, 4-bromoindole is significantly cheaper and sufficiently reactive with modern catalyst systems like Pd(dppf)Cl₂.

Critical Control Points

-

N-Protection: Unprotected indoles can poison Pd catalysts or undergo N-arylation. Protecting the nitrogen with a Tosyl (Ts) or Boc group is recommended prior to coupling.

-

Base Selection: Weak bases (

) are preferred to prevent hydrolysis of sensitive functional groups on the boronic acid. -

Catalyst Choice:

is superior to

Figure 2: Optimized synthetic route for 4-phenyl-1H-indole scaffold generation.

Part 3: Experimental Protocols

Synthesis of 4-(4-Fluorophenyl)-1H-indole (Standard Protocol)

Rationale: Fluorine substitution is chosen here as a bioisostere for hydrogen that blocks metabolic oxidation while increasing lipophilicity.

Reagents:

-

4-Bromoindole (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

- (0.05 eq)

- (2M aqueous solution, 3.0 eq)

-

1,4-Dioxane (0.2 M concentration relative to indole)

Procedure:

-

Degassing: In a microwave vial or round-bottom flask, combine the 4-bromoindole, boronic acid, and palladium catalyst. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed 1,4-dioxane and the aqueous base.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS. Note: Microwave irradiation at 110°C for 30 mins is a viable high-speed alternative.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-20% EtOAc in Hexanes.

Validation Criteria:

-

1H NMR: Look for the disappearance of the characteristic C4-H doublet of the indole and appearance of phenyl protons.

-

Purity: >95% by HPLC is required for biological testing.

ADP-Glo™ Kinase Assay (LRRK2 Focus)

Rationale: ADP-Glo is a luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (like indoles) compared to FRET-based assays.

Materials:

-

Kinase: Recombinant LRRK2 (G2019S mutant is clinically relevant).

-

Substrate: LRRKtide (RLGRDKYKTLRQIRQ).

-

ATP: Ultra-pure (Km concentrations, typically 10-50 µM).

Workflow:

-

Compound Prep: Serial dilute 4-phenylindole derivatives in DMSO (Final DMSO < 1%).

-

Kinase Reaction: Incubate Kinase + Substrate + Compound + ATP in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 mins at RT.

-

Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

Read: Measure Luminescence (RLU).

Part 4: Structure-Activity Relationship (SAR) & Optimization

To transform the scaffold into a potent drug candidate, the phenyl ring must be decorated to maximize specific interactions.

Data Summary: Impact of Phenyl Substitutions

| Position on Phenyl Ring | Preferred Substituent | Rationale |

| Para (4') | -F, -Cl, -CN | Blocks metabolic clearance (CYP450); -CN can reach deep pockets. |

| Meta (3') | Induces twist angle; targets selectivity pocket. | |

| Ortho (2') | Small (-F) or None | Large groups here cause steric clash with the indole C3-H, forcing a non-planar conformation that may break conjugation but improve selectivity. |

Case Study: LRRK2 Pathway Relevance

LRRK2 mutations (G2019S) increase kinase activity, leading to Rab10 phosphorylation and neurodegeneration. 4-phenylindoles have shown utility in normalizing these levels.

Figure 3: Mechanism of action for LRRK2 inhibition in Parkinson's Disease pathology.

References

-

Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology. [Link] (Discusses LRRK2-IN-1 and indole-based optimization).

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. [Link] (Foundational chemistry for the synthesis protocol).

-

Lestini, E., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. [Link] (Provides green chemistry alternatives and detailed Suzuki protocols for indole arylation).

- Reith, A. D., et al. (2009).Indazoles and Indoles as Kinase Inhibitors. Patent WO2009012421. (Describes the broad utility of the scaffold in kinase space).

Sources

The Antiviral Potential of 4-Phenyl-1H-Indole Analogs: Unlocking the C4-Hydrophobic Pocket

The following technical guide details the antiviral potential of 4-phenyl-1H-indole analogs , a specific structural subclass of the privileged indole scaffold. This guide focuses on their unique ability to access hydrophobic pockets in viral targets (specifically HIV-1 Capsid and HCV NS5B), distinct from the canonical 2- and 3-substituted indole antivirals like Arbidol.

Executive Summary

While the indole scaffold is ubiquitous in antiviral medicinal chemistry (e.g., Arbidol, Delavirdine), the 4-phenyl-1H-indole subclass represents an under-explored but highly potent chemical space. Unlike C2 and C3 substitutions which often target surface grooves, the C4-phenyl substitution provides a unique vector to penetrate deep hydrophobic pockets within viral capsids and polymerase allosteric sites.

This guide provides a technical roadmap for the synthesis, mechanism of action (MoA), and biological validation of these analogs, specifically highlighting their utility as HIV-1 Capsid (CA) Inhibitors and HCV NS5B Polymerase Inhibitors .

Part 1: Structural Logic & SAR (Structure-Activity Relationship)

The "C4-Vector" Hypothesis

In the indole pharmacophore, the C4 position is sterically unique. It sits at the junction of the pyrrole and benzene rings, directing substituents into a spatial region often defined as the "hydrophobic shelf" in viral protein binding sites.

-

C3-Position (e.g., Arbidol): Typically directs substituents into solvent-exposed regions or shallow grooves.

-

C4-Position (Target): Directs the phenyl ring perpendicular to the indole plane (due to steric clash with C3-H), creating a twisted conformation ideal for disrupting protein-protein interfaces (e.g., Capsid hexamer assembly).

Key SAR Insight: The introduction of a phenyl group at C4 increases the Fraction of sp3 carbon atoms (Fsp3) character if the phenyl ring is twisted, improving solubility and binding entropy compared to planar fused systems.

Target Profiles

| Virus Target | Protein Target | Binding Site | Mechanism |

| HIV-1 | Capsid (CA) | Inter-protomer pocket (NTD-CTD interface) | Stabilizes/Destabilizes capsid lattice; prevents uncoating. |

| HCV | NS5B Polymerase | Thumb Domain II (Allosteric) | Prevents conformational change required for RNA elongation. |

| Chikungunya | nsP2 Protease | Hydrophobic cleft | Competitive inhibition of viral polyprotein processing. |

Part 2: Synthesis Strategy (Self-Validating Protocol)

Accessing the 4-phenyl-1H-indole core requires overcoming the poor reactivity of the indole benzene ring. The most robust, self-validating method is the Suzuki-Miyaura Cross-Coupling of 4-bromoindole.

Protocol: C4-Arylation via Suzuki Coupling

Objective: Synthesize 4-phenyl-1H-indole from 4-bromoindole with >80% yield.

Reagents:

-

Substrate: 4-Bromoindole (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) - Water is critical for boronic acid activation.

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with 4-bromoindole, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Dioxane/Water mixture.

-

Catalysis: Add Pd(dppf)Cl₂ under positive Argon flow.

-

Reaction: Seal and heat to 90°C for 12 hours .

-

Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; product (fluorescent blue spot) appears at Rf ~0.5.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for accessing the 4-phenyl-1H-indole scaffold.

Part 3: Mechanism of Action (HIV-1 Case Study)

The most potent application of 4-phenyl-1H-indole analogs is in HIV-1 Capsid Inhibition . These molecules mimic the binding mode of PF-74 but utilize the C4-phenyl group to occupy the deep hydrophobic pocket formed by helices 3, 4, and 5 of the Capsid N-terminal domain (NTD).

Mechanism: Capsid Assembly Modulation

-

Binding: The indole core H-bonds with the backbone of the Capsid protein (residues Asn57 or Gln63).

-

Occupancy: The 4-phenyl ring rotates to fill the hydrophobic cavity adjacent to the binding site, displacing ordered water molecules (Entropy gain).

-

Effect: This binding alters the curvature of the capsid hexamer.

-

High Concentration: Prevents capsid assembly (Gag processing defect).

-

Low Concentration:[2] Stabilizes the capsid too rigidly, preventing timely uncoating (Reverse Transcription block).

-

Visualization: Antiviral Signaling Pathway

Caption: Figure 2.[3] Mechanism of Action for HIV-1 Capsid inhibition by 4-phenyl-1H-indole analogs.

Part 4: Biological Evaluation Protocols

To validate the antiviral efficacy and mechanism, the following assays are mandatory.

CPE Reduction Assay (Phenotypic Screen)

-

Purpose: Determine EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration).

-

Cell Line: MT-4 cells (HIV) or Huh-7 cells (HCV).

-

Protocol:

-

Seed cells (1x10^4 cells/well) in 96-well plates.

-

Infect with virus (MOI = 0.01) for 2 hours.

-

Wash and add serial dilutions of the 4-phenyl-1H-indole analog.

-

Incubate for 3-5 days.

-

Readout: Measure cell viability using MTT or CellTiter-Glo .

-

Calculation:

.[4] A viable lead must have SI > 10.

-

Time-of-Addition (ToA) Assay (Mechanistic Validation)

-

Purpose: Determine when in the viral life cycle the drug acts.

-

Logic:

-

Entry Inhibitors: Active only at -1 to 0 h.

-

Reverse Transcriptase (RT) Inhibitors: Active 0 to 4 h.

-

Capsid Inhibitors (4-phenyl-indoles): Active at early post-entry (0-2 h) AND late assembly (>12 h) .

-

-

Protocol:

-

Infect cells at T=0.

-

Add compound at T=0, 2, 4, 6, 8, 12, 24 hours in separate wells.

-

Harvest supernatant at 48h and quantify viral RNA via qPCR.

-

Interpretation: If potency is lost when added after 2 hours, the target is early (Entry/Uncoating).

-

Part 5: Quantitative Data Summary

The following table summarizes the potency of indole-based analogs, highlighting the shift in potency when optimizing the phenyl position.

| Compound Class | Substitution | Target Virus | EC50 (µM) | CC50 (µM) | Mechanism |

| Arbidol (Control) | C3-Thiophenol | Influenza/CHIKV | 6.5 - 12.0 | >200 | Fusion Inhibition |

| PF-74 Analog | C4-Phenyl | HIV-1 | 0.5 - 3.1 | >50 | Capsid Binding |

| Tetrahydroindole | C2-Phenyl | HCV (Gt 2a) | 8.7 | 109 | Polymerase Allostery |

| Isatin Oxime | C4-Phenyl | RSV/YFV | 3.6 | >80 | Replication Inhibition |

Note: Data derived from comparative analysis of indole scaffolds in References [1][2][4].

References

-

Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors. Source: European Journal of Medicinal Chemistry (2020)

-

Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Source: Bioorganic & Medicinal Chemistry Letters (2016)

-

Directed C–H Functionalization of C3-Aldehyde... to synthesize 4-Phenyl-1H-indole-3-carbaldehyde. Source: The Journal of Organic Chemistry (2022)

-

Design, Synthesis, Antiviral Evaluation... of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (Comparative SAR for phenyl placement). Source: Frontiers in Microbiology (2019)

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Source: RSC Advances (2021)

Sources

- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 2. Discovery of novel multi-target indole-based derivatives as potent and selective inhibitors of chikungunya virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 4. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 4-Phenyl-1H-indoles

Executive Summary

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., substituted indoles targeting PD-1/PD-L1 interactions or specific GPCRs). However, functionalizing the C4 position of the indole ring is synthetically challenging due to the inherent nucleophilicity of the C3 position and the acidity of the N1 position.

This Application Note provides a robust, scalable protocol for the regioselective synthesis of 4-phenyl-1H-indoles via Suzuki-Miyaura cross-coupling . Unlike direct C-H arylation strategies which often require directing groups or harsh conditions, this protocol utilizes 4-haloindole precursors to ensure complete regiocontrol and high functional group tolerance.

Mechanistic Insight & Strategic Rationale

The "C4 Challenge"

Electrophilic aromatic substitution on indoles favors the C3 position. Direct lithiation typically occurs at C2 (via N-protection/direction). Therefore, introducing substituents at C4 requires either de novo ring construction or transition-metal-catalyzed cross-coupling of pre-functionalized halides.

Why Suzuki-Miyaura?

The Suzuki-Miyaura coupling of 4-bromoindole with phenylboronic acid is the industry standard for this transformation due to:

-

Mild Conditions: Compatible with unprotected N-H indoles (under specific conditions).

-

Toxicity Profile: Boronic acids are less toxic than stannanes (Stille) or organozincs (Negishi).

-

Scalability: The catalytic system defined below is robust from milligram to kilogram scales.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which drives the reaction forward.

Figure 1: The catalytic cycle for the Pd-catalyzed cross-coupling of 4-bromoindole. The cycle relies on the generation of a reactive Pd(0) species.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 4-Bromoindole | 1.0 | Substrate | Purity >97%; avoid 4-chloro (slower kinetics) |

| Phenylboronic Acid | 1.2–1.5 | Coupling Partner | Excess ensures completion |

| Pd(dppf)Cl₂·DCM | 0.03–0.05 | Catalyst | Air-stable precatalyst; robust |

| K₂CO₂ | 2.0–3.0 | Base | Anhydrous; granular preferred |

| 1,4-Dioxane | N/A | Solvent | Degassed; HPLC grade |

| Water | N/A | Co-solvent | Dissolves base; essential for Suzuki |

Step-by-Step Procedure

Safety Note: Perform all steps in a fume hood. Phenylboronic acid derivatives can be irritants.

-

Preparation of Reaction Vessel:

-

Use a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g).

-

Equip with a magnetic stir bar.[1]

-

-

Reagent Loading:

-

Add 4-Bromoindole (1.0 equiv) and Phenylboronic acid (1.3 equiv).

-

Add Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Expert Tip: Add the catalyst last if using a glovebox is not possible, but for highest consistency, add solids together then purge.

-

-

Solvent & Base Addition:

-

Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . Concentration should be approximately 0.1 M to 0.2 M relative to the indole.

-

Add K₂CO₃ (2.5 equiv).

-

-

Degassing (Critical Step):

-

Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen inhibits the Pd(0) regeneration and promotes homocoupling of the boronic acid.

-

-

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours under an inert atmosphere.

-

Microwave (Alternative): Heat to 110°C for 30–60 minutes.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc). 4-Phenylindole is relatively non-polar.

-

Optimization & Troubleshooting Strategy

The following decision tree assists in optimizing reaction conditions if the standard protocol fails (e.g., low yield or incomplete conversion).

Figure 2: Troubleshooting workflow for Pd-catalyzed indole synthesis.

Key Troubleshooting Notes

-

Protodehalogenation: If you observe unsubstituted indole (loss of Br), the hydride source is often the solvent or excessive heating. Switch to a less protic solvent system (e.g., Toluene/DMF) or lower the temperature.

-

N-Arylation: Rare under these conditions, but if N-arylation is observed, use a bulkier ligand (e.g., XPhos) or protect the nitrogen (e.g., Boc or Tosyl) prior to coupling.

System Suitability & Validation

To ensure the protocol was successful, compare the analytical data against these expected values.

Expected NMR Shifts (¹H NMR, 400 MHz, DMSO-d₆)

-

Indole NH: Broad singlet ~11.2 ppm.

-

C4-Phenyl Protons: Multiplets in the 7.3–7.6 ppm range.

-

C2/C3 Indole Protons:

-

C2-H: ~7.4 ppm (doublet or triplet).

-

C3-H: ~6.5–6.7 ppm (distinctive upfield shift compared to benzene ring protons).

-

Note: The disappearance of the C4-H signal (usually a doublet around 7.1 ppm in the parent indole) confirms substitution.

-

QC Criteria

-

Purity: >95% by HPLC (254 nm).

-

Identity: Mass Spec (ESI+) shows [M+H]⁺ = 194.1 (for unsubstituted phenyl).

-

Residual Palladium: Must be <10 ppm for biological assays (use scavenger resin, e.g., SiliaMetS® Thiol, if necessary).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1981). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling. TCI Chemicals Application Note. Link

-

Li, J.J., et al. (2021). Palladium-Catalyzed Weak-Chelation-Assisted C4-Nitration and Arylation of Indoles.[2] Organic Letters. Link

-

Lopchuk, J.M. (2018).[3] Five-Membered Ring Systems: Indoles and Isoquinolines. Science of Synthesis. Link

-

Yang, Y., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors (Structure-Activity Relationship including 4-phenylindole moieties). Bioorganic & Medicinal Chemistry Letters. Link

Sources

One-pot synthesis of substituted 4-phenyl-1H-indoles

Application Note: Precision Synthesis of Substituted 4-Phenyl-1H-Indoles via Directed C-H Activation

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "C4 Problem" in Indole Chemistry The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous therapeutics (e.g., kinase inhibitors, GPCR ligands). However, functionalizing the C4 position is synthetically arduous. Classical electrophilic aromatic substitutions favor the electron-rich C3 position, while lithiation/deprotonation strategies typically favor the C2 position (via N-protection and directing groups).

Historically, accessing 4-phenylindoles required de novo ring construction (e.g., Leimgruber-Batcho synthesis starting from substituted nitroarenes) or the use of pre-functionalized 4-haloindoles. Both methods lack the flexibility required for late-stage diversification in medicinal chemistry.

The Solution: Chelation-Assisted C-H Activation This Application Note details a robust "one-pot" functionalization protocol that utilizes a C3-directing group (DG) to reverse the natural reactivity of the indole ring. By installing a weak coordinating group (such as a pivaloyl, acetyl, or trifluoroacetyl moiety) at C3, a Palladium catalyst is geometrically constrained to activate the C4-H bond. This allows for the direct, site-selective coupling of the indole core with aryl iodides.

Key Advantages:

-

Atom Economy: Eliminates the need for pre-halogenated indole precursors.

-

Regiocontrol: Overrides the innate C2/C3 reactivity bias.

-

Scalability: Utilizes stable Pd(II) sources and commercially available oxidants.

Part 2: Mechanistic Insight

To ensure protocol reproducibility, it is vital to understand the catalytic cycle. The reaction does not proceed via a standard Heck-type mechanism. Instead, it relies on a Directed C-H Activation pathway.

Mechanism Description:

-

Coordination: The Pd(II) species coordinates to the carbonyl oxygen of the C3-directing group.

-

C-H Activation: The metal center inserts into the proximal C4-H bond (cyclopalladation), forming a stable five- or six-membered palladacycle.

-

Oxidative Addition: The aryl iodide reacts with the palladacycle, oxidizing the metal to a high-valent Pd(IV) species (or a Pd(II)/Pd(II) dimer depending on the specific ligand system).

-

Reductive Elimination: The C4-Aryl bond is formed, releasing the product and regenerating the Pd species.[1]

Visualizing the Pathway:

Figure 1: Catalytic cycle for the DG-assisted C4-arylation of indoles. The critical step is the cyclopalladation at C4 facilitated by the C3-carbonyl group.

Part 3: Experimental Protocol

Target Synthesis: 1-Methyl-4-phenyl-1H-indole-3-carboxylic acid (via hydrolysis of the C4-arylated intermediate).[2] Method: Pd-Catalyzed C4-Arylation using a Trifluoroacetyl Directing Group.[1][2][3]

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 1-Methyl-3-(trifluoroacetyl)indole | 1.0 | Substrate | The DG (-COCF3) is crucial for C4 selectivity. |

| Iodobenzene | 2.0 - 3.0 | Coupling Partner | Excess drives reaction to completion. |

| Pd(OAc)₂ | 0.1 (10 mol%) | Catalyst | Source of Pd(II). |

| Ag₂CO₃ | 2.0 | Oxidant/Base | Regenerates Pd(II) and neutralizes HI. |

| TFA (Trifluoroacetic Acid) | 0.5 - 1.0 | Additive | Promotes electrophilic palladation. |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Anhydrous; 0.2 M concentration. |

Step-by-Step Procedure

Step 1: Reaction Assembly (The C-H Activation)

-

Setup: In a clean, oven-dried screw-cap reaction vial (20 mL) equipped with a magnetic stir bar.

-

Charging: Add 1-Methyl-3-(trifluoroacetyl)indole (1.0 mmol, 227 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).

-

Solvent Addition: Add anhydrous DCE (5.0 mL) followed by Iodobenzene (3.0 mmol, 335 µL) and TFA (0.5 mmol, 38 µL).

-

Sealing: Cap the vial tightly (Teflon-lined septum).

-

Reaction: Heat the block/oil bath to 100°C . Stir vigorously for 12–24 hours .

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.45) should appear.

-

Step 2: Work-up and Isolation

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the suspension through a short pad of Celite to remove silver salts. Rinse the pad with CH₂Cl₂ (3 x 10 mL).

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the 4-phenyl-3-(trifluoroacetyl)indole intermediate.

Step 3: Directing Group Removal (Hydrolysis) Note: If the target is the 3-unsubstituted 4-phenylindole, this step is required.

-

Dissolve the intermediate (from Step 2) in Ethanol (5 mL).

-

Add aqueous NaOH (4.0 M, 2 mL).

-

Reflux at 80°C for 2 hours.

-

Acidify with HCl (1M) to pH 3.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-methyl-4-phenyl-1H-indole-3-carboxylic acid (or decarboxylate further via thermal treatment if the H-indole is desired).

Part 4: Data Summary & Optimization Guide

Substrate Scope & Limitations:

| Variable | Recommendation | Impact on Reaction |

| N-Protection | Methyl, Benzyl, SEM | Mandatory. Free N-H indoles often poison the catalyst or undergo N-arylation. |

| Directing Group | Trifluoroacetyl > Pivaloyl > Acetyl | Electron-deficient carbonyls (CF3) often enhance C-H acidity and reactivity. |

| Aryl Halide | Aryl Iodides >> Bromides | Aryl Iodides are required for the mild oxidative addition step in this specific cycle. |

| Solvent | DCE or HFIP | HFIP (Hexafluoroisopropanol) can significantly boost yield in stubborn cases due to H-bonding activation. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Pd black) | Add more oxidant (Ag₂CO₃) or switch to Pd(TFA)₂. |

| C2-Arylation (Regio-scrambling) | Loss of DG coordination | Ensure the reaction temp does not exceed 110°C; check DG stability. |

| Protodealkylation | Acid concentration too high | Reduce TFA loading; ensure anhydrous conditions. |

Part 5: References

-

Cheng, Y., et al. (2021).[1] "C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes." Chemical Science.

-

Sahoo, H., et al. (2016). "Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles." NIT Rourkela / J. Org. Chem.

-

Aslam, M., et al. (2022).[4] "Palladium-Catalyzed Regioselective C4 Functionalization of Indoles with Quinones." Advanced Synthesis & Catalysis.

-

Garg, N. K., et al. (2011).[2] "Indoles: Industrial, Agricultural and Medical Applications."[1][5][6] Comprehensive Heterocyclic Chemistry III.

Sources

- 1. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd( i )–Pd( ii ) catalysis vs. Pd( ii ) catalysis ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05409G [pubs.rsc.org]

- 2. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 3. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. impactfactor.org [impactfactor.org]

In vitro cytotoxicity assay of 4-phenyl-1H-indole

Application Note: In Vitro Cytotoxicity Profiling of 4-Phenyl-1H-Indole

Abstract & Scientific Context

The indole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. 4-Phenyl-1H-indole (CAS: 35577-92-5) is a critical pharmacophore, distinct from its C2- and C3-substituted isomers, often serving as a precursor for tubulin polymerization inhibitors and kinase antagonists.

While 2-phenylindoles are widely documented for their activity against breast cancer lines (MCF-7), the 4-phenyl-1H-indole moiety offers unique steric properties that influence binding in the colchicine site of tubulin and the ATP-binding pockets of kinases. This application note provides a rigorous, self-validating protocol for determining the in vitro cytotoxicity (IC50) of 4-phenyl-1H-indole and its derivatives using the MTT metabolic competence assay.

Key Mechanistic Insight: Lipophilic indole derivatives typically permeate the cell membrane via passive diffusion. Once intracellular, they often act by destabilizing microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Reagent Preparation & Solubility Profile

Critical Quality Attribute (CQA): 4-Phenyl-1H-indole is highly lipophilic. Improper solubilization is the primary cause of assay variability.

Compound Properties

-

Molecular Weight: 193.24 g/mol [1]

-

Appearance: Off-white to pale yellow crystalline solid

-

Solubility: Insoluble in water; Soluble in DMSO, Ethanol.

Stock Solution Protocol

-

Solvent Choice: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

-

Concentration: Prepare a 20 mM primary stock.

-

Calculation: Weigh 3.86 mg of 4-phenyl-1H-indole and dissolve in 1.0 mL of DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Validation Step: Before use, visually inspect the thawed stock for precipitation. Vortex for 30 seconds. If precipitate persists, sonicate at 40 kHz for 5 minutes.

Experimental Design: The Cytotoxicity Workflow

The following workflow utilizes the MTT assay, which relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.

Workflow Visualization

Caption: Step-by-step workflow for the colorimetric determination of 4-phenyl-1H-indole cytotoxicity.

Detailed Protocol

Phase 1: Cell Culture & Seeding

-

Target Cell Lines:

-

MCF-7 (Breast Adenocarcinoma): High sensitivity to indole-based tubulin inhibitors.[2]

-

HepG2 (Hepatocellular Carcinoma): Used to assess metabolic stability and liver toxicity.

-

HFF-1 (Human Foreskin Fibroblast): Essential Control for determining selectivity index (cancer vs. normal).

-

-

Seeding Density:

-

MCF-7/HepG2: 5,000 cells/well.

-

HFF-1: 8,000 cells/well (slower growth rate).

-

-

Procedure:

-

Harvest cells using Trypsin-EDTA.[3]

-

Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

-

Dispense 100 µL/well into a clear-bottom 96-well tissue culture plate.

-

Blank Wells: Add 100 µL of media without cells to column 12 (Background control).

-

Incubate for 24 hours to allow attachment.

-

Phase 2: Compound Treatment

-

Dilution Strategy:

-

Prepare a 200 µM intermediate working solution in culture media (1:100 dilution of stock). Final DMSO conc. is 1%.

-

Perform 1:2 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM .

-

Vehicle Control: Media containing 0.5% DMSO (Must match the highest DMSO concentration in test wells).

-

Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).

-

-

Application:

-

Aspirate old media from the wells (carefully, do not disturb the monolayer).

-

Add 100 µL of the drug dilutions to triplicate wells.

-

Incubate for 48 or 72 hours .

-

Phase 3: MTT Assay & Readout

-

Prepare MTT Reagent: 5 mg/mL in PBS. Filter sterilize (0.22 µm).

-

Add 10 µL of MTT reagent to each well (final conc. 0.45 mg/mL).

-

Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

-

Solubilization:

-

Carefully aspirate the media (crucial step; do not suck up crystals).

-

Add 100 µL DMSO to each well.

-

Shake plate on an orbital shaker for 15 minutes at room temperature.

-

-

Measurement: Measure absorbance (OD) at 570 nm (reference filter 630 nm) using a microplate reader.

Data Analysis & Interpretation

Calculation

Calculate % Viability for each concentration:

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (four-parameter logistic curve) :

Expected Results Table

Typical ranges for phenylindole derivatives (Reference data):

| Cell Line | Compound | Expected IC50 (µM) | Interpretation |

| MCF-7 | 4-Phenyl-1H-indole | 15 - 40 µM | Moderate Cytotoxicity |

| HepG2 | 4-Phenyl-1H-indole | 20 - 50 µM | Moderate Cytotoxicity |

| HFF-1 | 4-Phenyl-1H-indole | > 100 µM | Low Toxicity (Desirable) |

| MCF-7 | Doxorubicin (Ctrl) | 0.1 - 0.5 µM | High Potency Control |

Mechanistic Pathway (Hypothetical)

4-Phenyl-1H-indole derivatives often function by inhibiting microtubule dynamics. The following diagram illustrates the downstream effects of this inhibition.

Caption: Proposed Mechanism of Action: Tubulin binding leading to mitotic arrest and apoptotic cascade.

Troubleshooting & Optimization

-

Precipitation: If the OD readings fluctuate wildly at high concentrations (>50 µM), the compound may have precipitated in the aqueous media.

-

Solution: Check the wells under a microscope before adding MTT. If crystals are visible (distinct from formazan), lower the maximum concentration or use a co-solvent.

-

-

High Background: If blank wells have high OD (>0.1).

-

Solution: Ensure thorough washing or careful aspiration. Phenol red in media can interfere; use phenol-red free media for the assay step if available.

-

-

Edge Effect: Outer wells of the 96-well plate often evaporate faster.

-

Solution: Fill outer edge wells with PBS and do not use them for data collection.

-

References

-

Singh, P., et al. (2023). "Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides." Molecules. Link

-

Rathod, J., et al. (2021). "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." Pharmaceuticals.[1][4][5][6][7] Link

-

Abcam. "MTT Assay Protocol." Abcam Protocols. Link

-

ATCC. "MTT Cell Proliferation Assay Instruction Guide." ATCC Technical Documents. Link

-

GuideChem. "4-Phenyl-1H-indole Properties and Applications." Link

Sources

- 1. 4-Phenyl-1H-indole [myskinrecipes.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. impactfactor.org [impactfactor.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Cell Viability and Mechanistic Profiling of 4-Phenyl-1H-Indole Derivatives

Executive Summary

4-Phenyl-1H-indole derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors targeting the colchicine-binding site. While these compounds exhibit potent antiproliferative activity against multi-drug resistant (MDR) cancer lines, their significant lipophilicity and specific mode of action (G2/M arrest) present unique challenges in in vitro assays.

This guide provides optimized protocols for assessing the viability of cells treated with 4-phenyl-1H-indoles. Unlike generic protocols, this document addresses the specific solubility constraints of the phenyl-indole core and integrates mechanistic validation (tubulin polymerization) to distinguish true cytotoxicity from assay artifacts.

Critical Technical Considerations (The "Why" Behind the Protocol)

Before initiating wet-lab work, researchers must account for the physicochemical properties inherent to the 4-phenyl-1H-indole scaffold.

Solubility and Precipitation[1]

-

Challenge: The 4-phenyl substitution significantly increases the logP (lipophilicity) of the indole core. These compounds are prone to precipitation in aqueous cell culture media, which can form micro-crystals that settle on the cell monolayer.

-

Impact: Micro-crystals can cause physical stress to cells (false toxicity) or scatter light in optical density (OD) readings (false viability in MTT assays).

-

Solution: Stock solutions must be prepared in 100% DMSO. The final DMSO concentration in the assay well must be kept

0.5% (v/v). A "media-only" precipitation check (no cells) is required for concentrations

Assay Interference[2]

-

Challenge: Indole derivatives can exhibit intrinsic fluorescence or absorbance in the UV-blue region.

-

Impact: This may interfere with fluorescence-based viability dyes (e.g., Resazurin/Alamar Blue).

-

Solution: We prioritize Luminescence (ATP) or Colorimetric (MTT/MTS) assays where the signal readout (570nm or luminescence) is spectrally distinct from the indole chromophore.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound handling to mechanistic confirmation.

Caption: Workflow for evaluating 4-phenyl-1H-indole derivatives, prioritizing solubility checks and mechanistic validation.

Protocol A: Primary Cytotoxicity Screen (MTT Assay)

The MTT assay is the gold standard for initial Structure-Activity Relationship (SAR) screening of indole derivatives due to its cost-effectiveness and robustness.

Reagents

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize and store at -20°C in the dark.

-

Solubilization Buffer: 100% DMSO.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed tumor cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

-

Expert Note: Indoles acting on tubulin cause G2/M arrest. If cells are over-confluent (>70%) at the start, contact inhibition may mask the drug's anti-mitotic effect.

-

Incubate for 24 hours to allow attachment.

-

-

Compound Preparation:

-

Dissolve 4-phenyl-1H-indole derivative in DMSO to make a 10 mM stock .

-

Prepare serial dilutions in culture medium. Ensure the final DMSO concentration is 0.5% in all wells, including controls.

-

-

Treatment:

-

Aspirate old media (carefully) or add 2x concentrated drug solution to existing media.

-

Incubate for 48 to 72 hours . Tubulin inhibitors often require at least two cell cycles to manifest cytotoxicity.

-

-

MTT Addition:

-

Add 20 µL of MTT stock (5 mg/mL) to each well (containing 100 µL media).

-

Incubate for 3–4 hours at 37°C.

-

Visual Check: Look for purple formazan crystals.[1] If white needle-like crystals are visible, the drug has precipitated.

-

-

Solubilization & Reading:

-

Carefully aspirate media (do not disturb formazan).

-

Add 150 µL DMSO to dissolve crystals. Shake plate on an orbital shaker for 10 mins.

-

Measure Absorbance at 570 nm (reference 630 nm).

-

Protocol B: Mechanistic Validation (Tubulin Polymerization)

If the MTT assay reveals potent cytotoxicity (IC50 < 10 µM), it is critical to verify if the 4-phenyl-1H-indole acts via the expected tubulin-destabilizing mechanism (binding to the colchicine site).

Rationale

4-phenylindoles are structural mimics of combretastatin A-4. They inhibit the assembly of tubulin into microtubules.[2] This assay measures fluorescence enhancement of a reporter dye (DAPI or specific kit fluorophores) which only fluoresces when bound to polymerized microtubules.

Methodology (Fluorescence Based)

-

Preparation:

-

Use purified porcine brain tubulin (>99% pure).

-

Prepare Tubulin Reaction Buffer (PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% glycerol and 1 mM GTP.

-

-

Assay Setup:

-

Keep all reagents on ice (4°C).

-

In a black 96-well half-area plate, add:

-

Test Compound (final conc. usually 5–10 µM).

-

Positive Control: Colchicine (Depolymerizer) or Paclitaxel (Stabilizer).

-

Negative Control: 0.5% DMSO.

-

-

Add Tubulin solution (final conc. 2–3 mg/mL).

-

-

Kinetic Reading:

-

Transfer plate immediately to a pre-warmed plate reader at 37°C .

-

Measure Fluorescence (Ex 360 nm / Em 450 nm for DAPI-based assays) every 30 seconds for 60 minutes .

-

-

Interpretation:

-

Normal Polymerization (DMSO): Sigmoidal curve (Lag phase

Elongation -

Inhibition (4-Phenyl-1H-indole): Flat line or significantly reduced Vmax (similar to Colchicine).

-

Pathway Mechanism Diagram

Understanding the downstream effects of these derivatives is essential for interpreting viability data.

Caption: Mechanism of Action: Binding to the colchicine site inhibits polymerization, triggering G2/M arrest and subsequent apoptosis.[3]

Data Analysis and Reporting

Calculating IC50

Do not rely on a simple linear regression. Use a four-parameter logistic (4PL) non-linear regression model:

- : Log of concentration.

- : Normalized response (% Viability).

Selectivity Index (SI)

To validate the therapeutic potential, calculate the SI using a normal cell line (e.g., HEK293 or HUVEC):

-

Target: An SI > 10 is generally considered a promising hit for indole derivatives.

References

-

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Source: PubMed/NIH. Context: Establishes the 2-phenyl and 4-phenyl indole scaffold as a colchicine-site binder.

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression. Source: PMC (NIH). Context: Describes the G2/M arrest mechanism and specific protocols for flow cytometry and tubulin assays for indole derivatives.

-

Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. Context: Gold standard protocols for MTT and ATP assays, including troubleshooting for precipitation.

-

Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Source: Frontiers in Pharmacology / NIH. Context: Recent application of aryl-indole derivatives in anticancer screening.[3][4][5][6][7][8]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Source: Future Medicinal Chemistry.[4] Context: Comprehensive review of SAR for indole-based tubulin inhibitors.

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Phenyl-1H-Indole as a Fluorescent Probe for Bioimaging

This guide details the technical application of 4-Phenyl-1H-indole (4PI) as a fluorescent probe. While often overshadowed by its structural isomer 2-phenylindole (the core of DAPI), 4-phenyl-1H-indole possesses distinct photophysical properties driven by Twisted Intramolecular Charge Transfer (TICT) mechanisms, making it a valuable tool for probing hydrophobic microenvironments , protein binding pockets , and lipid bilayer viscosity .

Part 1: Executive Summary & Physicochemical Profile

4-Phenyl-1H-indole is a solvatochromic fluorophore that serves as a sensitive reporter of local environmental polarity and viscosity. Unlike DNA-intercalating dyes (e.g., DAPI), 4-phenyl-1H-indole is primarily utilized to map hydrophobic regions within biological systems, such as the interior of amyloid aggregates, hydrophobic protein clefts, or lipid droplet cores. Its fluorescence emission is highly dependent on the restriction of the phenyl ring rotation and the polarity of the solvent, a phenomenon known as the "molecular rotor" effect.

Critical Technical Distinction

WARNING: Do not confuse 4-phenyl-1H-indole with DAPI (4',6-diamidino-2-phenylindole). While some commercial catalogs loosely refer to "phenylindole" components, DAPI is a 2-substituted indole specific for AT-rich DNA regions. 4-phenyl-1H-indole targets hydrophobic pockets and does not exhibit the same DNA-binding specificity or spectral fingerprint.

Spectral & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Characteristic | Notes |

| CAS Number | 10284-80-7 | Distinct from 2-phenylindole (948-65-2). |

| Excitation Max ( | 290 – 315 nm | Requires UV excitation (DAPI filter set compatible). |

| Emission Max ( | 360 – 450 nm | Highly solvatochromic; blue-shifted in non-polar, red-shifted in polar. |

| Stokes Shift | ~70 – 100 nm | Large shift reduces self-quenching artifacts. |

| Solubility | DMSO, Ethanol | Insoluble in water; requires organic co-solvent for stock. |

| Quantum Yield ( | 0.1 – 0.6 | Increases significantly in viscous/hydrophobic environments (Turn-On). |

| Mechanism | TICT / Molecular Rotor | Phenyl ring rotation quenches fluorescence in low viscosity. |

Part 2: Mechanism of Action

The utility of 4-phenyl-1H-indole as a bioimaging probe relies on its environment-sensitive emission .

-

Excitation & Charge Transfer: Upon UV excitation (~300 nm), the molecule undergoes an intramolecular charge transfer (ICT) from the indole nitrogen (donor) to the phenyl ring (acceptor).

-

Twisted Intramolecular Charge Transfer (TICT): In low-viscosity, polar solvents (like cytosol), the phenyl ring rotates freely, allowing the excited state to relax non-radiatively (quenching fluorescence).

-

Fluorescence Restoration (The "Turn-On" Effect): When bound to a rigid, hydrophobic environment (e.g., inside a protein pocket or lipid membrane), the rotation is sterically hindered. This forces radiative decay, resulting in a sharp increase in fluorescence quantum yield and a blue-shift in emission.

Figure 1: Mechanism of fluorescence modulation in 4-phenyl-1H-indole. The probe acts as a molecular rotor, lighting up when rotation is restricted by binding events.

Part 3: Experimental Protocols

Application A: Probing Hydrophobic Protein Pockets (e.g., Albumin/Amyloid)

This protocol is designed to detect the binding of 4-phenyl-1H-indole to hydrophobic clefts in proteins (like BSA/HSA) or beta-amyloid aggregates.

Materials:

-

4-Phenyl-1H-indole (Solid)

-

Anhydrous DMSO (Stock solvent)

-

PBS (Phosphate Buffered Saline, pH 7.4)

-

Quartz Cuvette or UV-compatible 96-well plate.

Workflow:

-

Stock Preparation (Critical):

-

Dissolve 1 mg of 4-phenyl-1H-indole in 1 mL anhydrous DMSO to create a ~5 mM Stock Solution .

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

-

-

Working Solution:

-

Dilute the stock into PBS to a final concentration of 10 µM .

-

Note: Ensure rapid mixing to prevent precipitation. The solution may appear faintly cloudy if concentration is too high; keep <20 µM.

-

-

Incubation:

-

Add the probe to the protein sample (0.1 – 10 µM protein).

-

Incubate for 15 minutes at Room Temperature (25°C) in the dark.

-

-

Imaging/Measurement:

-

Excitation: 295 nm (Selectively excites the indole moiety).

-

Emission Scan: 310 nm – 500 nm.

-

Readout: Look for a Blue Shift (e.g., 450nm

410nm) and Intensity Increase relative to the probe in buffer alone.

-

Application B: Lipid Membrane & Viscosity Imaging in Live Cells